NAD+ Hydrate -

NAD+ Hydrate

Catalog Number: EVT-7935751
CAS Number:
Molecular Formula: C21H29N7O15P2
Molecular Weight: 681.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

NAD+ is synthesized in the body from several precursors, including nicotinic acid, nicotinamide, and tryptophan. It is also available from dietary sources such as meat, fish, and dairy products. In laboratory settings, NAD+ can be produced through chemical synthesis or extracted from biological tissues.

Classification

NAD+ hydrate belongs to the class of nucleotides and is categorized as a coenzyme. It is involved in numerous enzymatic reactions as a substrate for dehydrogenases and other enzymes that require it for their activity.

Synthesis Analysis

Methods of Synthesis

NAD+ can be synthesized through several pathways:

  1. De Novo Synthesis: This pathway begins with the amino acid tryptophan and involves multiple enzymatic steps to produce NAD+. Key enzymes include indoleamine 2,3-dioxygenase and quinolinic acid phosphoribosyltransferase.
  2. Salvage Pathway: This pathway recycles nicotinamide and nicotinic acid back into NAD+. It is crucial for maintaining cellular NAD+ levels, especially under conditions where de novo synthesis may be insufficient.
  3. Chemical Synthesis: Laboratory synthesis of NAD+ can be achieved through various chemical reactions involving nicotinic acid and adenosine triphosphate (ATP) under controlled conditions.

Technical Details

The synthesis may involve techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the product. Analytical methods like mass spectrometry are often employed to confirm the identity and purity of NAD+ hydrate.

Molecular Structure Analysis

Structure

The molecular formula of NAD+ hydrate is C21H27N7O14P2·xH2O, where x represents the number of water molecules associated with the compound. The structure consists of two nucleotides joined by a phosphate group, featuring a pyridine ring that is essential for its biochemical function.

Data

  • Molecular Weight: Approximately 663.43 g/mol (without water).
  • Melting Point: The melting point can vary based on hydration but typically lies around 60-70 °C.
  • Solubility: Highly soluble in water due to its polar nature.
Chemical Reactions Analysis

Reactions

NAD+ participates in numerous biochemical reactions:

  1. Redox Reactions: It acts as an electron carrier in metabolic pathways such as glycolysis and the citric acid cycle.
  2. Enzymatic Reactions: NAD+ is a substrate for enzymes like lactate dehydrogenase and alcohol dehydrogenase, facilitating oxidation-reduction processes.

Technical Details

In redox reactions, NAD+ accepts electrons to become NADH, which can then donate electrons in subsequent reactions. The conversion between these forms is critical for cellular respiration and energy production.

Mechanism of Action

Process

The mechanism by which NAD+ functions involves its role as a cofactor for dehydrogenases:

  1. Electron Transfer: During metabolic reactions, NAD+ accepts electrons (and protons) to form NADH.
  2. Energy Production: The generated NADH can then enter the electron transport chain, contributing to ATP production through oxidative phosphorylation.

Data

Studies indicate that fluctuations in NAD+ levels can impact cellular metabolism significantly, influencing aging processes and disease states such as cancer and neurodegeneration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place to maintain stability.
  • pH: Solutions of NAD+ are generally neutral to slightly acidic.

Chemical Properties

  • Reactivity: Reacts with strong oxidizing agents; stable under physiological conditions.
  • Hydrolysis: Can hydrolyze under extreme pH conditions or prolonged exposure to moisture.
Applications

Scientific Uses

NAD+ hydrate has several important applications in scientific research:

  1. Metabolomics Studies: Used to quantify cellular metabolism changes in various conditions such as cancer or metabolic disorders.
  2. Biochemical Assays: Serves as a substrate in assays measuring enzyme activity related to energy metabolism.
  3. Therapeutic Research: Investigated for its potential role in aging research and neuroprotection due to its involvement in cellular repair mechanisms.
Introduction to NAD+ in Cellular Physiology

Historical Evolution of NAD+ Research: From Redox Reactions to Signaling Roles

The story of NAD+ began in 1906 when Sir Arthur Harden identified a "cozymase" essential for alcoholic fermentation [1] [10]. By 1935, Otto Warburg had isolated NAD(P)+ and deciphered its hydrogen transfer function in biochemical redox reactions [1]. This redox-centric perspective dominated for decades until Conrad Elvehjem's pivotal 1940 discovery linked nicotinic acid (NA) deficiency to pellagra through NAD+ depletion [1] [10]. His work established vitamin B3 as a NAD+ precursor, explaining why maize-based diets caused pellagra: bound niacin (niacytin) was nutritionally inaccessible without alkaline processing (nixtamalization) [1] [10].

The late 20th century witnessed a paradigm shift with the discovery of NAD+-consuming signaling enzymes:

  • Poly(ADP-ribose) polymerases (PARPs): Identified in 1963, these nuclear enzymes use NAD+ to synthesize poly(ADP-ribose) chains on target proteins during DNA repair [8]
  • Sirtuins: Discovered as NAD+-dependent deacetylases in 2000, linking NAD+ to epigenetic regulation and aging [2]
  • CD38/cADPR synthases: Characterized in the 1990s as major NAD+ consumers producing calcium-mobilizing second messengers [3]

Table 1: Key Historical Milestones in NAD+ Research

YearDiscoverySignificance
1906"Cozymase" (Harden)Initial identification of fermentation cofactor
1935NAD+ structure (Warburg)Defined redox function
1940Niacin cures pellagra (Elvehjem)Established NAD+ biosynthesis-nutrition link
1963PARP activityRevealed NAD+ role in DNA repair
1990sCD38/cADPR synthesisDiscovered NAD+ in calcium signaling
2000SIRT1 deacetylase activityLinked NAD+ to epigenetics and aging

NAD+ as a Central Metabolic Hub: Integrating Energy Production and Epigenetic Regulation

NAD+ hydrate functions at the intersection of three interconnected cellular networks:

Metabolic Integration:

  • Redox Reactions: NAD+ hydrate accepts hydride ions (H⁻) to form NADH, fueling oxidative phosphorylation. The mitochondrial electron transport chain regenerates NAD+ while producing ATP [1] [5].
  • Biosynthetic Pathways: NADPH, derived from NAD+ via NAD+ kinase, provides reducing power for lipid and nucleotide synthesis [2].
  • Metabolite Sensing: Cellular NAD+ levels directly influence:
  • SIRT1-mediated deacetylation of PGC-1α (regulating mitochondrial biogenesis) [5]
  • SIRT3 activation in mitochondria (controlling fatty acid oxidation) [2]

Signaling Functions:NAD+ hydrate serves as substrate for three enzyme families that cleave its glycosidic bond:

  • PARPs (ARTDs): Generate ADP-ribose polymers for DNA repair machinery recruitment. Hyperactivation during genotoxic stress depletes cellular NAD+ pools [3] [8].
  • Sirtuins: Produce O-acetyl-ADP-ribose while deacetylating lysine residues on histones (SIRT1, SIRT6, SIRT7) and metabolic enzymes (SIRT3-5) [2] [5].
  • cADPR Synthases (CD38/CD157/SARM1): Cyclize NAD+ into cyclic ADP-ribose, regulating calcium release from endoplasmic reticulum [3].

Table 2: NAD+ Hydrate in Metabolic Pathways and Signaling

PathwayKey EnzymesProductsBiological Functions
Biosynthesis
De novo (kynurenine)TDO/IDO, QPRTQuinolinate → NAD+Primary pathway in liver/kidneys [4]
Preiss-HandlerNAPRTNA → NAD+Utilizes dietary nicotinic acid [2]
SalvageNAMPT, NMNATsNAM/NR/NMN → NAD+Major pathway in most tissues [5]
Consumption
PARPsPARP1-16PAR polymersDNA repair, chromatin remodeling [8]
SirtuinsSIRT1-7O-Acetyl-ADP-riboseEpigenetic regulation, metabolism [2]
cADPR SynthasesCD38, SARM1Cyclic ADP-riboseCalcium signaling, axon degeneration [3]

Hydration Dynamics:The equilibrium between NAD+ and its hydrate form influences molecular recognition:

  • Hydration at the nicotinamide ring alters steric accessibility for enzymes [8]
  • Hydrated NAD+ exhibits distinct binding kinetics for dehydrogenases versus PARPs [8]
  • Intracellular pH and osmotic pressure modulate NAD+ hydration states [3]

NAD+ Hydrate in Evolutionary Context: Conservation Across Species and Functional Divergence

NAD+ metabolism displays remarkable evolutionary plasticity across taxa:

Pathway Distribution:

  • Kynurenine Pathway: Ancestral de novo route in eukaryotes, preserved in fungi and animals. Requires tryptophan and generates neuroactive intermediates [4] [10].
  • Aspartate Pathway: Bacterial origin, transferred to eukaryotes via endosymbiotic gene transfer from cyanobacteria. Dominant in photosynthetic eukaryotes (plants, algae) [4].
  • Salvage Pathway: Universal across domains of life, with lineage-specific adaptations:
  • Bacteria: Utilize nicotinamide riboside (NR) kinases absent in mammals [9]
  • Mammals: Depend on nicotinamide phosphoribosyltransferase (NAMPT) as rate-limiting enzyme [5]

Enzyme Evolution:

  • Sirtuins: Ancient protein family with seven mammalian paralogs. SIRT3/4/5 localize to mitochondria, reflecting endosymbiotic origin [2] [5].
  • PARPs: Expanded from 17 genes in Drosophila to 16 in humans through repeated gene duplication. Tankyrases (PARP5/6) represent vertebrate innovations [8].
  • Bacterial NAD+-Utilizing Toxins: Evolved convergent mechanisms:
  • Cholera-like toxins (ARTC family): ADP-ribosylate GTPases
  • Diphtheria-like toxins (ARTD family): Target elongation factors [9]

Table 3: Evolutionary Conservation of NAD+ Pathways

Organismal GroupDe Novo PathwaySalvage EnzymesNAD+-Consuming Enzymes
BacteriaAspartate (most)NR kinases, NMN deamidasesToxins (ARTCs), DNA ligases
FungiKynurenineNAMPT orthologsSir2 deacetylases, PARP-like
AnimalsKynurenineNAMPT, NMNATs, NRK1-2PARPs (17 in mammals), Sirtuins (7), CD38
PlantsAspartateLack NAMPT, use NA/NAMMinimal PARPs, Sirtuin diversity

Functional Divergence:

  • Microbiome Interactions: Gut microbiota metabolize orally administered NAD+ precursors:
  • Convert nicotinamide (NAM) to nicotinic acid (NA) via nicotinamidase [7]
  • Produce quinolinate for host NAD+ synthesis [7]
  • Compartmentalization:
  • Mitochondrial NAD+ pools regulated by SLC25A51 transporter [5]
  • Nuclear NAD+ sustains PARP1 activity without rapid exchange with cytosolic pools [3]
  • Stress Adaptation:
  • Yeast: Sir2 deacetylase extends replicative lifespan under calorie restriction [8]
  • Plants: Extracellular NAD+ acts as damage-associated molecular pattern (DAMP) [8]

Properties

Product Name

NAD+ Hydrate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Molecular Formula

C21H29N7O15P2

Molecular Weight

681.4 g/mol

InChI

InChI=1S/C21H27N7O14P2.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H2/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

JGDBMKCWNRCIFX-QYZPTAICSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O

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